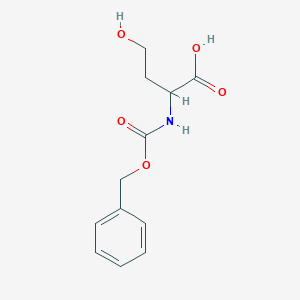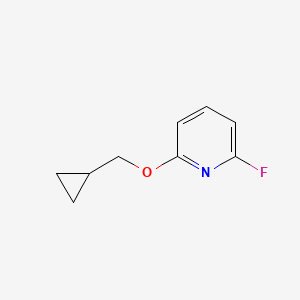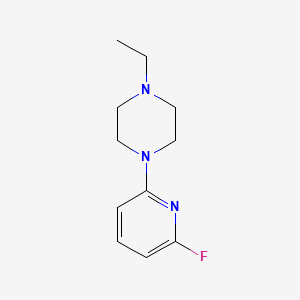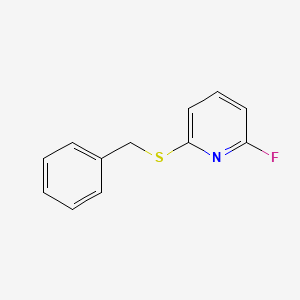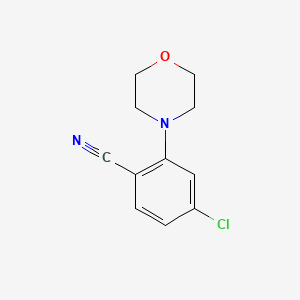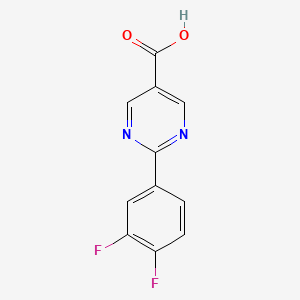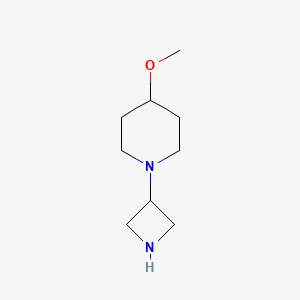
2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position and a 4-methoxy-benzyloxy group at the 6-position of the pyridine ring. Pyridines are heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and 4-methoxybenzyl alcohol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 4-methoxybenzyl alcohol using a suitable protecting group, such as a silyl ether.
Nucleophilic Substitution: The protected 4-methoxybenzyl alcohol is then subjected to nucleophilic substitution with 2-fluoropyridine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Deprotection: Finally, the protecting group is removed under mild acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated systems, and high-throughput screening to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups.
科学研究应用
2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and the 4-methoxy-benzyloxy group contribute to the compound’s ability to bind to enzymes, receptors, and other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Fluoro-6-(4-hydroxy-benzyloxy)-pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Fluoro-6-(4-methyl-benzyloxy)-pyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Fluoro-6-(4-chloro-benzyloxy)-pyridine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine is unique due to the presence of both the fluorine atom and the 4-methoxy-benzyloxy group, which confer specific chemical and biological properties. The methoxy group enhances the compound’s lipophilicity and stability, while the fluorine atom increases its reactivity and binding affinity to molecular targets.
属性
IUPAC Name |
2-fluoro-6-[(4-methoxyphenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZPEGPADWVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B7874304.png)
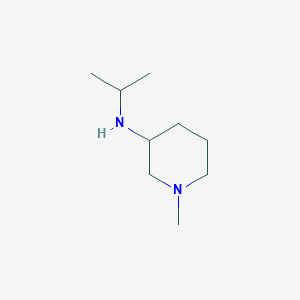
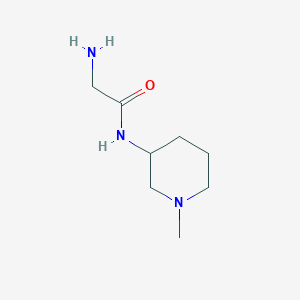
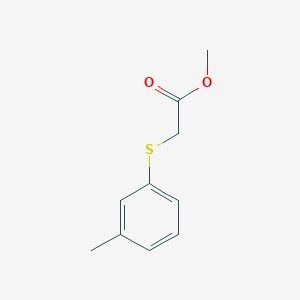
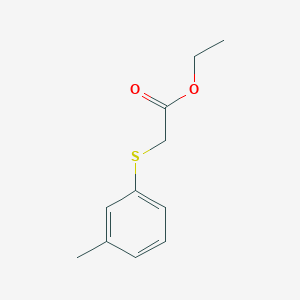
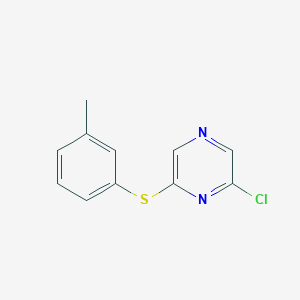
![6-[(3-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7874357.png)
